

In-Depth Technical Guide: 4-Chloro-3-(trifluoromethyl)benzylamine

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Compound of Interest

Compound Name:	4-Chloro-3-(trifluoromethyl)benzylamine
Cat. No.:	B1348406

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CAS Number: 62039-92-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-3-(trifluoromethyl)benzylamine**, a key building block in medicinal chemistry. This document details its chemical properties, outlines a probable synthetic route with experimental considerations, and explores its application in the development of targeted therapeutics, including its relevance to specific signaling pathways.

Chemical and Physical Properties

4-Chloro-3-(trifluoromethyl)benzylamine is a substituted benzylamine featuring both a chloro and a trifluoromethyl group on the aromatic ring. These functional groups significantly influence its chemical reactivity and physicochemical properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Property	Value	Reference
CAS Number	62039-92-3	[1] [2] [3]
Molecular Formula	C ₈ H ₇ ClF ₃ N	[1] [2] [3]
Molecular Weight	209.60 g/mol	[1] [2] [3]
Melting Point	138-141 °C	[1] [3]
Density	1.379 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.495	[2]
Flash Point	>110 °C	
SMILES	NCc1ccc(Cl)c(c1)C(F)(F)F	[2]
InChI	1S/C8H7ClF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11,12)/h1-3H,4,13H2	[2]

Synthesis Pathway and Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **4-Chloro-3-(trifluoromethyl)benzylamine** is not readily available in public literature, a plausible and efficient synthetic route can be proposed based on established chemical transformations. The synthesis likely proceeds through the precursor 4-chloro-3-(trifluoromethyl)aniline.

A potential multi-step synthesis is outlined below, starting from the commercially available o-chlorobenzotrifluoride.



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Caption: Proposed synthetic pathway for **4-Chloro-3-(trifluoromethyl)benzylamine**.

Experimental Protocol Considerations:

Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline from o-Chlorobenzotrifluoride

A method for synthesizing the aniline precursor is described in patent CN110885298B. This involves the nitration of o-chlorobenzotrifluoride followed by reduction of the nitro group.

- Nitration: o-Chlorobenzotrifluoride is reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring, yielding 4-nitro-2-(trifluoromethyl)chlorobenzene.
- Reduction: The resulting nitro compound is then reduced to the corresponding aniline, 4-chloro-3-(trifluoromethyl)aniline. Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., hydrochloric acid) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

Step 2: Synthesis of 4-Chloro-3-(trifluoromethyl)benzonitrile from 4-Chloro-3-(trifluoromethyl)aniline (Sandmeyer Reaction)

The Sandmeyer reaction is a well-established method for converting anilines to benzonitriles.

- Diazotization: 4-Chloro-3-(trifluoromethyl)aniline is treated with a solution of sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.
- Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide and potassium cyanide. This results in the displacement of the diazonium group with a nitrile group, affording 4-chloro-3-(trifluoromethyl)benzonitrile.

Step 3: Reduction of 4-Chloro-3-(trifluoromethyl)benzonitrile to **4-Chloro-3-(trifluoromethyl)benzylamine**

The final step involves the reduction of the nitrile functional group to a primary amine.

- Method A: Catalytic Hydrogenation: The benzonitrile derivative can be hydrogenated using high-pressure hydrogen gas in the presence of a catalyst such as Raney nickel or palladium on carbon.

- Method B: Chemical Reduction: Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent can be used to effect the reduction of the nitrile to the benzylamine.

Applications in Drug Development and Discovery

Substituted benzylamines, particularly those containing trifluoromethyl groups, are crucial building blocks in the design of pharmacologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

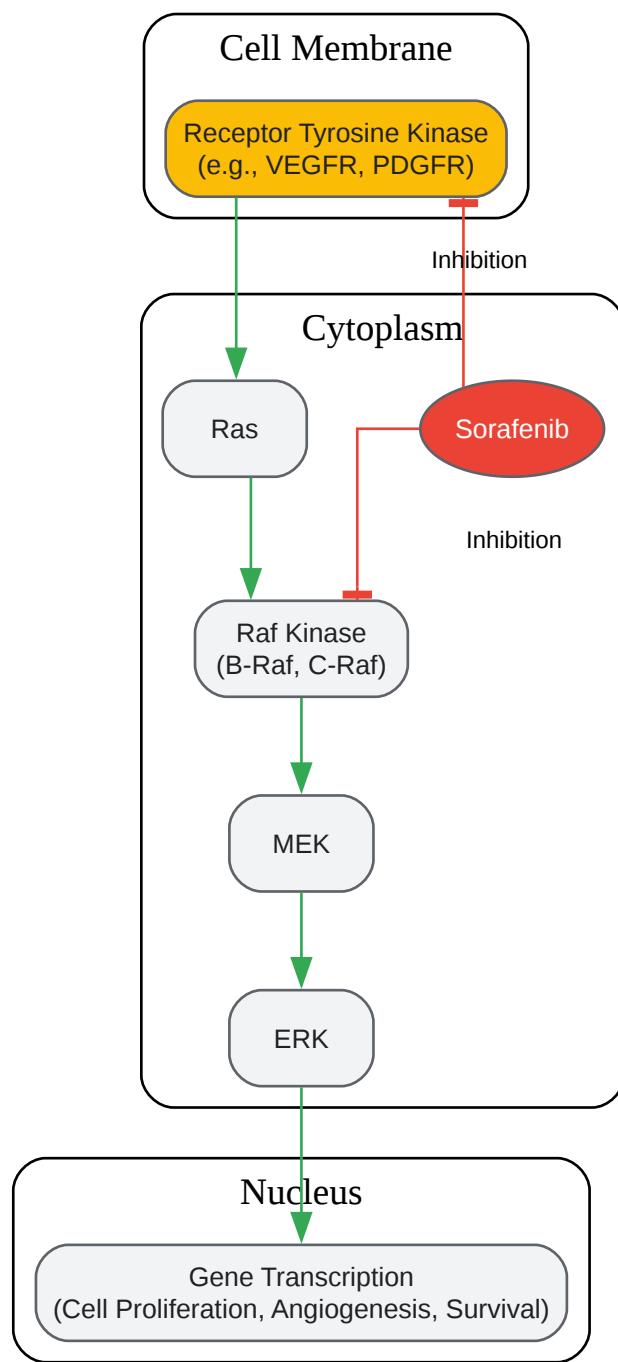
4-Chloro-3-(trifluoromethyl)benzylamine, and its immediate precursors, are of significant interest in the synthesis of kinase inhibitors for cancer therapy. A notable example is the synthesis of Sorafenib, a multi-kinase inhibitor.

Role in the Synthesis of Sorafenib

The precursor, 4-chloro-3-(trifluoromethyl)aniline, is converted to 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This isocyanate is a key reagent that reacts with the aniline moiety of a pyridine-carboxamide core to form the urea linkage present in the final drug structure of Sorafenib.

Involvement in Signaling Pathways

Derivatives of **4-Chloro-3-(trifluoromethyl)benzylamine**, such as Sorafenib, are known to target and inhibit multiple protein kinases involved in tumor progression and angiogenesis. The primary signaling pathway inhibited by Sorafenib is the Raf/MEK/ERK pathway.



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Caption: The Raf/MEK/ERK signaling pathway and points of inhibition by Sorafenib.

This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. Sorafenib inhibits Raf kinases (B-Raf and C-Raf) as well as receptor tyrosine kinases

(such as VEGFR and PDGFR) on the cell surface that are involved in angiogenesis (the formation of new blood vessels that supply tumors). By blocking these kinases, Sorafenib effectively halts tumor growth and vascularization.

In conclusion, **4-Chloro-3-(trifluoromethyl)benzylamine** is a valuable synthetic intermediate with direct applications in the development of targeted cancer therapies. Its unique substitution pattern provides a scaffold for the synthesis of potent kinase inhibitors, highlighting its importance in modern drug discovery and development.

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